molecular formula C10H16O4 B7819439 Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 4336-20-3

Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B7819439
CAS No.: 4336-20-3
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-UHFFFAOYSA-N
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Description

Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a colorless to almost colorless liquid with a density of 1.12 g/mL at 25°C and a boiling point of 111°C at 5 mmHg . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and efficiency. For example, catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions has been reported to achieve high conversion rates and product selectivity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is commonly used.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in catalytic hydrogenation reactions, the compound interacts with metal catalysts to facilitate the reduction of ester groups to alcohols . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl cyclohexane-1,2-dicarboxylate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to be efficiently synthesized and its versatility in chemical transformations make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

dimethyl cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937520
Record name Dimethyl cyclohexane-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4336-20-3, 1687-29-2, 3205-35-4
Record name NSC408338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408338
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC401685
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1687-29-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TRANS-1, DIMETHYL ESTER
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Record name Dimethyl cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
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Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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